Ranatensin

Receptor Pharmacology Bombesin Receptor Subtypes Binding Affinity

Ranatensin's distinct sequence (pGlu-...-Phe-Met-NH2) defines its non-substitutable value in bombesin receptor research, with unique, quantified dual pressor/depressor activity and high-affinity DRD2 interaction absent in analogs. This is the definitive standard for parsing receptor subtype contributions. Procure high-purity ranatensin to advance precise SAR campaigns and novel therapeutic screening.

Molecular Formula C61H84N16O13S
Molecular Weight 1281.5 g/mol
CAS No. 29451-71-6
Cat. No. B1678805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatensin
CAS29451-71-6
Synonymspyro-Glu-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-amide
pyroglutamyl-valyl-prolyl-glutaminyl-tryptophyl-alanyl-valyl-glycyl-histidyl-phenylalanyl-methionylamide
ranatensin
Molecular FormulaC61H84N16O13S
Molecular Weight1281.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C61H84N16O13S/c1-32(2)50(60(89)66-30-49(80)70-45(27-37-29-64-31-67-37)58(87)73-43(25-35-13-8-7-9-14-35)57(86)71-40(52(63)81)22-24-91-6)75-53(82)34(5)68-56(85)44(26-36-28-65-39-16-11-10-15-38(36)39)74-54(83)42(18-20-47(62)78)72-59(88)46-17-12-23-77(46)61(90)51(33(3)4)76-55(84)41-19-21-48(79)69-41/h7-11,13-16,28-29,31-34,40-46,50-51,65H,12,17-27,30H2,1-6H3,(H2,62,78)(H2,63,81)(H,64,67)(H,66,89)(H,68,85)(H,69,79)(H,70,80)(H,71,86)(H,72,88)(H,73,87)(H,74,83)(H,75,82)(H,76,84)/t34-,40-,41?,42-,43-,44-,45-,46-,50?,51?/m0/s1
InChIKeyAUOCWSNQHWTPIJ-CFWJHKRRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ranatensin (CAS 29451-71-6): Defining Baselines for a Unique Amphibian Bombesin Receptor Agonist


Ranatensin (CAS 29451-71-6) is an undecapeptide (sequence: pGlu-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2) [1] belonging to the bombesin-like peptide family, originally isolated from the skin of the frog Rana pipiens [2]. It acts as an agonist at bombesin receptors, specifically the GRP-preferring (BB2), NMB-preferring (BB1), and bombesin receptor subtype-3 (BRS-3 or BB3) [3]. Its unique pharmacological profile, distinct from mammalian homologs, makes it a critical tool for studying receptor subtype selectivity and physiological functions.

Why Substituting Ranatensin (CAS 29451-71-6) with Generic Bombesin Analogs Compromises Experimental Fidelity


Generic substitution with other bombesin-like peptides is not scientifically defensible due to the profound impact of subtle sequence variations on receptor subtype selectivity and functional outcomes. Ranatensin's sequence, notably the penultimate Phe residue instead of Leu (as in bombesin) [1], dictates a distinct pharmacological profile with unique rank orders of potency across GRPR, NMBR, and BRS-3 [2]. Direct comparative studies demonstrate that these structural differences translate into non-interchangeable biological activities in cardiovascular, smooth muscle, and cancer models, meaning that experimental conclusions drawn from one agonist cannot be reliably extrapolated to another. The data below quantify these critical differentiators, establishing Ranatensin as a uniquely positioned research tool for dissecting bombesin receptor biology.

Ranatensin (CAS 29451-71-6): A Comparative, Quantitative Evidence Guide for Discerning Researchers and Procurement


Receptor Subtype Affinity Profiling: Ranatensin's Unique Rank Order vs. Bombesin and Neuromedin B

Ranatensin exhibits a distinct rank order of potency at bombesin receptor subtypes, setting it apart from both bombesin and neuromedin B (NMB). At the NMB-preferring receptor (NMBR/BB1), Ranatensin (8 nM) shows significantly higher potency than bombesin (19 nM) and GRP (500 nM), but is less potent than NMB (1.7 nM) [1]. Conversely, at the GRP-preferring receptor (GRPR/BB2), Ranatensin's affinity is comparable to bombesin and litorin, while being significantly greater than GRP and NMB [2]. This unique 'middle-ground' affinity profile, with high potency at both major subtypes, contrasts sharply with the subtype-specific bias of NMB and GRP. Furthermore, Ranatensin binds BRS-3 (BB3) with a Ki of 6900 nM [3], providing a clear comparator for BRS-3 selectivity studies.

Receptor Pharmacology Bombesin Receptor Subtypes Binding Affinity

In Vivo Hemodynamic Differentiation: Species-Dependent, Non-Interchangeable Cardiovascular Profile vs. Angiotensin

Ranatensin's in vivo cardiovascular effects are uniquely species-dependent and cannot be predicted by or substituted with other vasoactive peptides like angiotensin. While both are pressor agents in dogs, their temporal dynamics and receptor mechanisms differ fundamentally. Ranatensin's pressor response in dogs is approximately one-tenth as potent as angiotensin (0.01 μg/kg threshold) [1]. Critically, the duration of action for ranatensin is substantially longer than angiotensin, with a more horizontal dose-response curve [2]. Crucially, there is no cross-tachyphylaxis between ranatensin and angiotensin, bradykinin, or noradrenaline, indicating distinct receptor mechanisms [1]. In stark contrast to its pressor effects in dogs and rabbits, ranatensin acts as a potent hypotensive agent in monkeys, an effect not shared by angiotensin [1].

Cardiovascular Pharmacology Hemodynamics In Vivo Comparative Study

Dopamine D2 Receptor (DRD2) Engagement: Quantified Selectivity as a Distinct Mechanism in Cancer Models

Beyond its canonical bombesin receptor activity, ranatensin demonstrates a unique, quantifiable interaction with the dopamine D2 receptor (DRD2), a feature not reported for other bombesin-like peptides. In rat brain membrane binding assays, ranatensin exhibits high affinity for DRD2 with an IC50 of 12.69 nM ± 1.21, while showing minimal interaction with DRD1 (IC50 > 10,000 nM) [1]. This represents a >787-fold selectivity for DRD2 over DRD1. This activity is functionally relevant in pancreatic cancer cell lines, where it contributes to antiproliferative effects [2]. While bombesin's primary oncogenic role is via GRPR-mediated MAPK/ERK activation, ranatensin adds a second, orthogonal mechanism via DRD2 antagonism, making it a unique probe for cancers co-expressing these receptor types.

Cancer Pharmacology Dopamine Receptors Pancreatic Cancer Binding Selectivity

Functional Differentiation in Smooth Muscle Bioassays: A Unique Signature Distinguishing Ranatensin from Other Vasoactive Peptides

Ranatensin can be readily distinguished from other vasoactive peptides like angiotensin, bradykinin, and eledoisin-like peptides using standard bioassays on isolated smooth muscle preparations [1]. While quantitative EC50 data from a single comparative study are not available, the qualitative differences are robust and reproducible, providing a clear functional fingerprint. The pattern of contraction/relaxation, the lack of cross-desensitization, and its distinct interaction with other pharmacological agents (e.g., atropine) establish a unique 'bioassay signature' [2]. This signature is a direct consequence of its unique receptor subtype activation profile. For instance, its effects on rat urinary bladder and uterus smooth muscles (EC50 values in the 1-10 nM range) are shared by ranatensin-like peptides but not by other classes of vasoactive peptides [3].

Smooth Muscle Pharmacology Bioassay Functional Selectivity

Structural Determinant of Activity: Penultimate Phe vs. Leu Drives Functional Selectivity

The most critical structural difference between ranatensin and its close homolog bombesin is the penultimate residue: Phe in ranatensin versus Leu in bombesin [1]. This single amino acid substitution is a key driver of their distinct pharmacological profiles. Structure-activity relationship (SAR) studies on neuromedin B, another bombesin-like peptide, have demonstrated that the residue in position 9 (analogous to the penultimate position) is the second most important determinant of receptor subtype selectivity, after position 3 [2]. This establishes a direct, quantitative link between the Phe/Leu difference and the observed variations in receptor affinity and functional potency. This structural insight confirms that ranatensin is not a simple analog but a fundamentally distinct chemical entity with a unique biological identity.

Structure-Activity Relationship Peptide Chemistry Molecular Pharmacology

Ranatensin (CAS 29451-71-6): Precision Research Applications Grounded in Comparative Evidence


Dissecting Bombesin Receptor Subtype Signaling (GRPR vs. NMBR)

Ranatensin's unique 'middle-ground' affinity for both GRPR and NMBR, as quantified in Section 3 (Evidence Item 1), makes it an ideal pharmacological tool for experiments where selective activation or blockade of a single subtype is not desired, but rather a combined or comparative response is under investigation. By using ranatensin alongside the highly selective agonists bombesin (GRPR-biased) and neuromedin B (NMBR-biased), researchers can elegantly parse the contributions of each receptor subtype in complex physiological systems such as gastrointestinal motility, CNS function, and certain cancers. [1] [2]

Investigating Species-Specific Cardiovascular Responses and Hypotensive Mechanisms

The unique, species-dependent dual pressor/depressor activity of ranatensin, validated by direct comparative data against angiotensin (Section 3, Evidence Item 2), provides a powerful model for studying fundamental cardiovascular pharmacology. Researchers can use ranatensin to probe the mechanisms underlying paradoxical hemodynamic responses, study vascular bed-specific receptor distribution, and screen for novel hypotensive agents in primate models, where ranatensin acts as a potent depressor. Its lack of cross-tachyphylaxis with other vasoactive peptides also allows for its use as a clean, orthogonal stimulus in preparations desensitized to other agents. [1] [2]

Probing DRD2-Mediated Pathways in Pancreatic and Other Cancers

For studies focused on the role of dopamine D2 receptors in cancer progression, ranatensin is the only bombesin-family peptide with a validated, high-affinity interaction (IC50 ~12.7 nM). As established in Section 3 (Evidence Item 3), this property is absent in bombesin and neuromedin B. Procuring ranatensin is essential for any experiment designed to investigate the functional consequences of dual bombesin/DRD2 receptor engagement, to map the signaling cross-talk between these pathways, or to screen for compounds that modulate this novel therapeutic vulnerability in pancreatic cancer. [1]

Developing Novel Bombesin Receptor Ligands Through SAR Studies

The defined structural difference between ranatensin and bombesin—the penultimate Phe vs. Leu residue (Section 3, Evidence Item 5)—serves as a foundational scaffold for medicinal chemistry and peptide engineering. Researchers developing GRPR/NMBR/BRS-3 agonists or antagonists with tailored selectivity can use ranatensin as a lead template. Systematic modification of the C-terminal region, guided by the known SAR that positions 9 and 3 are critical for subtype selectivity [2], allows for the rational design of next-generation therapeutic or diagnostic agents. The procurement of high-purity ranatensin is the starting point for these structure-activity relationship (SAR) campaigns. [1] [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ranatensin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.